molecular formula C15H18O2 B1203549 2-Propenoic acid, polymer with 1,3-butadiene and ethenylbenzene CAS No. 25085-39-6

2-Propenoic acid, polymer with 1,3-butadiene and ethenylbenzene

Cat. No. B1203549
CAS No.: 25085-39-6
M. Wt: 230.3 g/mol
InChI Key: PLOYJEGLPVCRAJ-UHFFFAOYSA-N
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Patent
US06337359B1

Procedure details

A latex as a binder for nonwoven applications to form a permeable sublayer of personal hygiene articles. The latex is prepared by a process including the steps of (1) polymerizing a monomer mixture comprising styrene, itaconic acid, surfactant and water soluble free radical initiator to form a seed; (2) sequentially adding equal increments of a monomer mixture of styrene, butadiene and acrylic acid to the seed under emulsion polymerization conditions to form a styrene-butadiene-acrylic acid copolymer; and then (3) neutralizing the styrene-butadiene-acrylic acid copolymer to a pH of about 4.5 to 7 to form the latex.
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.C(O)(=O)[C:10]([CH2:12][C:13]([OH:15])=[O:14])=C.C=CC=C.C(O)(=O)C=C>O>[CH2:1]=[CH:2][CH:3]=[CH2:4].[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:13]([OH:15])(=[O:14])[CH:12]=[CH2:10] |f:5.6.7|

Inputs

Step One
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)CC(=O)O)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC=C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A latex as a binder for nonwoven applications to form a permeable sublayer of personal hygiene articles
CUSTOM
Type
CUSTOM
Details
The latex is prepared by a process
CUSTOM
Type
CUSTOM
Details
to form a seed
CUSTOM
Type
CUSTOM
Details
under emulsion polymerization conditions

Outcomes

Product
Name
Type
product
Smiles
C=CC=C.C=CC1=CC=CC=C1.C(C=C)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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